1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one
Description
The compound 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one features a pyrazole core substituted with methyl groups at positions 3 and 5, a piperidine sulfonyl group at position 4, and a 4-methylphenoxy ethanone side chain. The piperidine sulfonyl moiety enhances hydrogen-bonding capacity, while the methylphenoxy group may improve metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14-7-9-17(10-8-14)26-13-18(23)22-16(3)19(15(2)20-22)27(24,25)21-11-5-4-6-12-21/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVQYJLXHTVFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via sulfonylation of the pyrazole ring using piperidine sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenoxy Group: The final step involves the etherification of the intermediate compound with 4-methylphenol using a suitable coupling agent like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()
- Structure: Pyrazole (4-methyl) + 4-chlorophenyl ethanone.
- Key Differences : Lacks the piperidine sulfonyl group and 3,5-dimethyl pyrazole substitution.
- Properties : Lower molecular weight (MW: ~218.67 g/mol) and higher lipophilicity (logP ~2.8) due to the chloro substituent. Likely reduced solubility compared to the target compound. Biological activity may focus on different targets, such as antimicrobial or anti-inflammatory pathways .
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone ()
- Structure: Piperazine-linked diphenylethanone + nitro-substituted pyrazole.
- The diphenylethanone moiety enhances aromatic stacking but reduces solubility. MW (~504.56 g/mol) is significantly higher than the target compound (~414.51 g/mol). Likely exhibits distinct pharmacokinetics, with the nitro group posing metabolic challenges .
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone ()
- Structure: Dihydro-pyrazole with thienyl and hydroxyphenyl substituents + piperidinyl ethanone.
- The hydroxyphenyl group may confer antioxidant activity but reduce blood-brain barrier penetration. MW (~407.51 g/mol) is comparable to the target compound, but reduced steric bulk could enhance membrane permeability .
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one ()
- Structure : Piperidin-4-one + pyrazole sulfonyl group.
- Key Differences: Lacks the phenoxy ethanone side chain, reducing aromatic interactions. May serve as a precursor for derivatives targeting enzyme active sites .
Comparative Data Table
*logP values estimated using fragment-based methods.
Structural Analysis Tools
- Crystallographic data for analogous compounds (e.g., ) were refined using SHELXL, highlighting the importance of this software in elucidating 3D conformations and intermolecular interactions .
Biological Activity
The compound 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one , often referred to as G680-0025, has garnered attention in pharmacological research due to its potential biological activities. This article will delve into its chemical properties, biological mechanisms, and relevant case studies.
Molecular Structure :
- Molecular Formula : C15H25N3O3S
- Molecular Weight : 327.45 g/mol
- IUPAC Name : this compound
Physical Properties :
| Property | Value |
|---|---|
| LogP | 1.464 |
| Water Solubility (LogSw) | -1.86 |
| Polar Surface Area | 59.307 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 0 |
Biological Mechanisms
The biological activity of G680-0025 is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.
Enzyme Inhibition
Research indicates that G680-0025 exhibits significant inhibitory activity against certain enzymes:
- Butyrylcholinesterase (BChE) : The compound has demonstrated an IC50 value of approximately 46.42 µM, showing comparable efficacy to the known inhibitor physostigmine. This suggests potential applications in treating conditions related to cholinergic dysfunction.
- Acetylcholinesterase (AChE) : It also shows moderate inhibition with an IC50 of 157.31 µM, indicating a selective action towards BChE over AChE, which may be beneficial in therapeutic contexts where selective inhibition is desired .
Study on Neuroprotective Effects
A study conducted on the neuroprotective effects of G680-0025 highlighted its potential in mitigating neurodegenerative conditions. The compound was tested in vitro and in vivo models of neurodegeneration, demonstrating significant reductions in markers of oxidative stress and inflammation. The results indicated a protective effect on neuronal cells exposed to neurotoxic agents.
Pharmacokinetics and Toxicology
Pharmacokinetic studies revealed that G680-0025 has favorable absorption characteristics with a moderate half-life, suggesting potential for therapeutic use. Toxicological assessments indicated low cytotoxicity across various cell lines, supporting its safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
